Fmoc-L-2-Carbamoylphenylalanine
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Overview
Description
Fmoc-L-2-Carbamoylphenylalanine, also known by its IUPAC name (2S)-3-[2-(aminocarbonyl)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, is a compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids .
Mechanism of Action
Target of Action
Fmoc-L-2-Carbamoylphenylalanine primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity is specific to these bacteria .
Mode of Action
The mode of action of this compound involves its interaction with the bacterial membrane. The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When formulated with the gram-negative specific antibiotic aztreonam (azt), this compound displays increased permeability and antibacterial activity against both gram-positive and gram-negative bacteria .
Biochemical Pathways
It is known that the compound has antimicrobial properties specific to gram-positive bacteria . The compound’s antibacterial activity is due to its ability to cross the bacterial membrane and interact with intracellular targets .
Pharmacokinetics
It is known that the compound has a molecular weight of 43046 , which may influence its bioavailability.
Result of Action
The result of this compound’s action is a reduction in the bacterial load, both in vitro and in the skin wound infections of mice . The compound’s antibacterial activity is predominantly due to its release from the hydrogel .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in proteomics research , suggesting that it may interact with various proteins and enzymes
Cellular Effects
Given its use in proteomics research , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2-Carbamoylphenylalanine typically involves the protection of the amino group of L-2-Carbamoylphenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-2-Carbamoylphenylalanine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various substituents on the aromatic ring.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Major Products Formed
Deprotection: L-2-Carbamoylphenylalanine.
Coupling: Peptides with this compound as a residue.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Fmoc-L-2-Carbamoylphenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and biocompatible hydrogels.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but lacks the carbamoyl group.
Fmoc-L-Tyrosine: Contains a hydroxyl group on the aromatic ring instead of a carbamoyl group.
Fmoc-L-Tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
Fmoc-L-2-Carbamoylphenylalanine is unique due to the presence of the carbamoyl group on the aromatic ring, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool for creating peptides with specific properties and functions .
Properties
IUPAC Name |
(2S)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXIDHXZDZFPNT-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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